

Crystal structure analysis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

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Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

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An In-Depth Technical Guide to the Structural Elucidation of **5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol**

A Foreword from the Senior Application Scientist:

The following guide details a comprehensive methodological framework for the synthesis and definitive structural analysis of **5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol**. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the precise three-dimensional architecture of derivatives like the title compound is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents.[4]

While a published single-crystal X-ray structure for this specific molecule is not currently available in public databases, this guide leverages established, field-proven protocols and draws upon crystallographic data from closely analogous compounds to present a robust and predictive workflow. It is designed not as a mere recitation of data, but as a self-validating system of inquiry, explaining the causality behind each experimental choice to empower researchers in their own investigations.

Section 1: Synthesis and Spectroscopic Confirmation

The foundational step in any structural analysis is the unambiguous synthesis and purification of the target compound. The most reliable and widely adopted route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an appropriate acid hydrazide with carbon disulfide.^{[5][6]} This method is favored for its high yields and operational simplicity.

Experimental Protocol 1.1: Synthesis

- **Step A: Hydrazide Formation.** 3-Methoxybenzoic acid is first converted to its methyl ester (methyl 3-methoxybenzoate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate in refluxing ethanol to yield 3-methoxybenzohydrazide. This intermediate is the key precursor that carries the desired substituted phenyl motif.
- **Step B: Cyclization.** 3-methoxybenzohydrazide (1.0 eq.) is dissolved in ethanol. To this solution, potassium hydroxide (1.1 eq.) is added and stirred until fully dissolved, creating the necessary basic environment.
- **Step C: Ring Closure.** Carbon disulfide (1.2 eq.) is added dropwise to the solution at room temperature. The addition is exothermic and must be controlled. The reaction mixture is then refluxed for 8-10 hours, during which time the potassium salt of the oxadiazole precipitates. The progress is monitored by Thin Layer Chromatography (TLC).
- **Step D: Acidification and Isolation.** After cooling, the reaction mixture is diluted with cold water and acidified to a pH of ~5-6 with dilute hydrochloric acid. This protonates the thiol salt, causing the target compound, **5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol**, to precipitate as a solid.
- **Step E: Purification.** The crude solid is collected by vacuum filtration, washed thoroughly with distilled water to remove inorganic salts, and dried. Recrystallization from ethanol or an ethanol/water mixture yields the purified compound suitable for analysis.^[7]

Spectroscopic Validation

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed.

- **FT-IR (KBr, cm^{-1}):** The spectrum is expected to show characteristic absorption bands. A broad peak around $3100\text{-}3000\text{ cm}^{-1}$ corresponds to the N-H stretch (indicative of the thione

tautomer in the solid state), a sharp peak around $2600\text{--}2550\text{ cm}^{-1}$ for the S-H stretch (thiol tautomer), a strong absorption near 1610 cm^{-1} for the C=N bond of the oxadiazole ring, and peaks around 1250 cm^{-1} and 1040 cm^{-1} for the asymmetric and symmetric C-O-C stretching of the ether and oxadiazole ring, respectively.[7]

- ^1H -NMR (DMSO- d_6 , ppm): The spectrum should reveal a singlet for the methoxy ($-\text{OCH}_3$) protons around δ 3.8. The aromatic protons of the 3-methoxyphenyl ring will appear as a complex multiplet in the δ 7.0-7.8 region. A highly deshielded, broad singlet exchangeable with D_2O —typically above δ 14.0, is the hallmark of the N-H proton of the thione tautomer, which predominates in DMSO solution.[8]
- Mass Spectrometry (EI-MS): The mass spectrum should display a clear molecular ion peak (M^+) corresponding to the calculated molecular weight of $\text{C}_9\text{H}_8\text{N}_2\text{O}_2\text{S}$ (208.24 g/mol).[9]

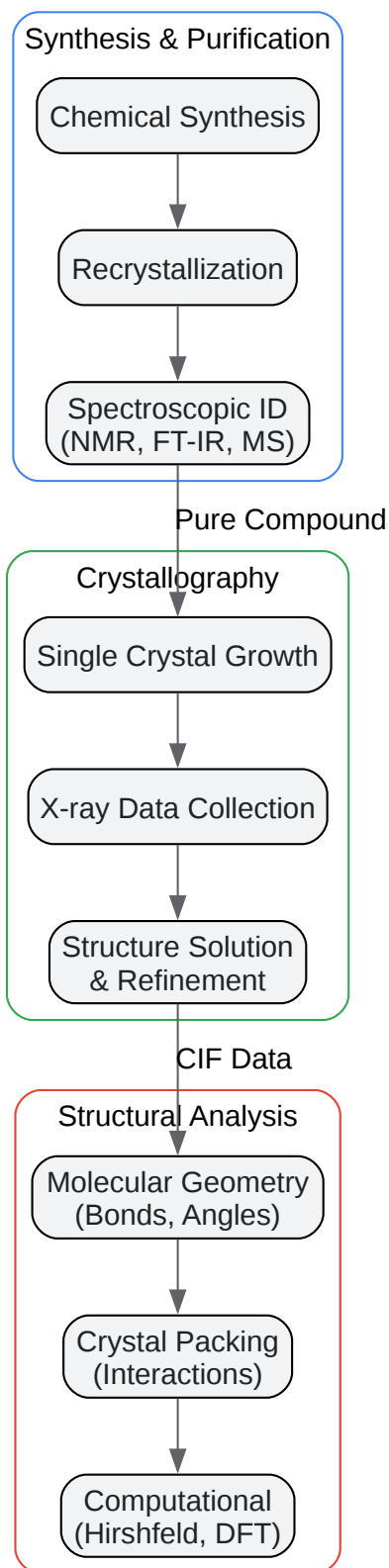
Section 2: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

Experimental Protocol 2.2: From Powder to Structure

- Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound. A binary solvent system, such as ethanol/dichloromethane or ethyl acetate/hexane, is often effective. The goal is to allow molecules to organize slowly into a well-ordered lattice.[10]
- Data Collection: A suitable crystal (typically $<0.5\text{ mm}$ in any dimension) is mounted on a goniometer head. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, commonly equipped with Mo $\text{K}\alpha$ ($\lambda = 0.71073\text{ \AA}$) or Cu $\text{K}\alpha$ ($\lambda = 1.54184\text{ \AA}$) radiation.[11]
- Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms, which are then refined to best fit the experimental data. This iterative process yields the final, highly accurate crystal structure.[12]

Workflow for Crystallographic Analysis



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Caption: Workflow from synthesis to comprehensive structural analysis.

Section 3: Dissecting the Crystal Structure

Based on the structures of analogous compounds, we can predict the key structural features of **5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol**.

Molecular Geometry & Tautomerism

A crucial aspect of this molecule is the potential for thiol-thione tautomerism. In the solid state, 1,3,4-oxadiazole-2-thiols overwhelmingly exist in the thione form due to the formation of stable intermolecular hydrogen-bonded dimers.^[5] The crystal structure would therefore be expected to feature a C=S double bond (thione) and an N-H bond, rather than a C-S single bond and an S-H bond (thiol).

Table 1: Predicted Crystallographic and Geometric Parameters (Based on data from structurally related 1,3,4-oxadiazole derivatives^{[12][13]})

Parameter	Predicted Value/System	Rationale
Crystal System	Monoclinic	This is the most common crystal system for this class of organic compounds.
Space Group	P2 ₁ /c or C2/c	These centrosymmetric space groups are frequently observed for oxadiazole derivatives.[14]
Z (Molecules/Unit Cell)	4 or 8	Consistent with typical packing in monoclinic systems.
C=S Bond Length	~1.68 Å	Characteristic of a carbon-sulfur double bond in a thione group.
C-N (in ring)	~1.30 Å (C=N), ~1.37 Å (C-N)	Shows partial double bond character within the heterocyclic ring.[15]
N-N Bond Length	~1.41 Å	Typical single bond length for N-N in a five-membered heterocyclic system.[16]
Dihedral Angle	5-15°	The dihedral angle between the mean planes of the phenyl and oxadiazole rings is expected to be small, indicating near-coplanarity.[12]

Supramolecular Architecture: The Role of Intermolecular Forces

The way molecules arrange themselves in the crystal (crystal packing) is dictated by a network of non-covalent interactions. For this molecule, the dominant interaction is predicted to be a strong N-H...S hydrogen bond.

Caption: Predicted N-H...S hydrogen bond forming a stable R²₂(8) ring motif.

This interaction creates centrosymmetric dimers, which then pack into layers. Weaker C-H...O and C-H... π interactions involving the methoxy group and the aromatic rings would further stabilize this three-dimensional network.[\[17\]](#)

Section 4: Computational Analysis for Deeper Insight

To complement the experimental X-ray data, computational methods are indispensable. They provide a quantitative understanding of the intermolecular forces and electronic properties that the crystal structure implies.

Hirshfeld Surface Analysis

This powerful tool is used to visualize and quantify the intermolecular interactions within the crystal.[\[1\]](#)[\[15\]](#)

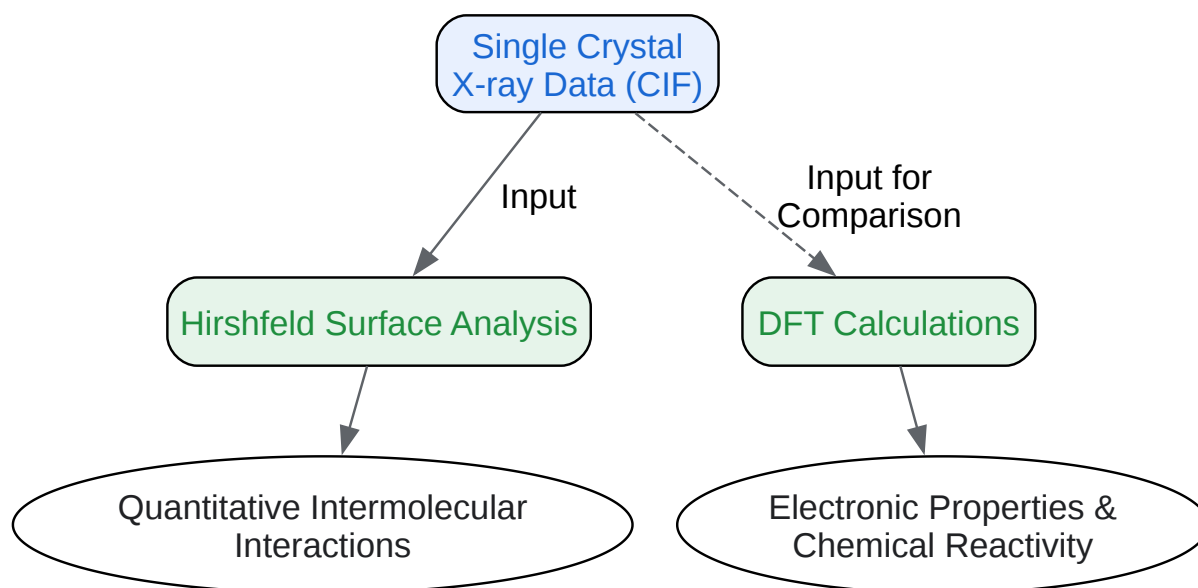
- **d_{norm} Surface:** A color-mapped surface is generated around the molecule. Bright red spots highlight regions where intermolecular contacts are shorter than the van der Waals radii, indicating strong interactions like the N-H...S hydrogen bonds.
- **2D Fingerprint Plots:** These plots decompose the complex 3D interactions into a 2D histogram, showing the percentage contribution of each type of contact (e.g., H...H, C...H, O...H, S...H) to the overall crystal packing. This allows for a direct comparison of the interaction patterns between different crystal structures.[\[14\]](#)

Density Functional Theory (DFT)

DFT calculations provide profound insights into the molecule's intrinsic electronic structure.[\[18\]](#)

- **Geometry Optimization:** Optimizing the molecular structure in the gas phase and comparing it to the solid-state crystal structure reveals the conformational changes induced by crystal packing forces.
- **Frontier Molecular Orbitals (FMOs):** The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[\[19\]](#)

- **Molecular Electrostatic Potential (MEP):** The MEP surface maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.[16]



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Caption: Integrated workflow combining experimental and computational analyses.

Conclusion

The structural analysis of **5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol** is a multi-faceted process that extends far beyond simple data collection. It begins with meticulous synthesis and confirmation, proceeds through the definitive technique of single-crystal X-ray diffraction, and is completed with computational analyses like Hirshfeld surfaces and DFT. This integrated approach provides a holistic understanding of the molecule—from its precise atomic coordinates and tautomeric state to the subtle interplay of intermolecular forces governing its crystal assembly and the electronic properties that dictate its reactivity. Such a comprehensive characterization is fundamental to unlocking its full potential as a pharmacophore in modern drug discovery.

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